2,6-dinitro-2H-indazole
CAS No.: 31163-68-5
Cat. No.: VC14359088
Molecular Formula: C7H4N4O4
Molecular Weight: 208.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31163-68-5 |
|---|---|
| Molecular Formula | C7H4N4O4 |
| Molecular Weight | 208.13 g/mol |
| IUPAC Name | 2,6-dinitroindazole |
| Standard InChI | InChI=1S/C7H4N4O4/c12-10(13)6-2-1-5-4-9(11(14)15)8-7(5)3-6/h1-4H |
| Standard InChI Key | CZIDZUYPIHOUFI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CN(N=C2C=C1[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Synthesis and Reaction Pathways
Nitration of Indazole Derivatives
The synthesis of 2,6-dinitro-2H-indazole typically begins with the nitration of indazole or its precursors. Kuvshinov et al. (2000) demonstrated a regiospecific method starting from 2,4,6-trinitrotoluene (TNT) . The process involves:
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Formation of C-(2,4,6-trinitrophenyl)-N-R-azomethines: TNT reacts with aryl amines to form azomethine intermediates.
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Nitro group substitution: The ortho-nitro group in the azomethine is replaced by an azido group using sodium azide (NaN₃).
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Thermolysis: Heating the azide intermediates yields 2-R-4,6-dinitro-2H-indazoles .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azomethine formation | TNT + aryl amine, reflux | 70–85 | |
| Azide substitution | NaN₃, DMF, 80°C | 65–75 | |
| Thermolysis | Toluene, 110°C, 2h | 80–90 |
Structural Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for elucidating the structure of nitroindazoles. For example, GIAO (Gauge-Including Atomic Orbital) calculations and experimental NMR data for related compounds reveal distinct shifts due to nitro group electron-withdrawing effects :
Table 2: Representative NMR Data for Nitroindazole Derivatives
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |
|---|---|---|---|
| ¹H (H3) | 8.09–8.91 | ³J(H4–H5) = 7.5–8.5 | |
| ¹³C (C3a) | 113.9–149.2 | – | |
| ¹⁵N (N1) | –180.8 to –86.5 | – |
The ¹⁵N NMR signals for N1 and N2 in nitroindazoles are highly deshielded, ranging from –180.8 ppm (N1) to –45.2 ppm (N2) . Computational methods, such as MP2/6-31G**, further validate these assignments by correlating experimental shifts with calculated shieldings .
Biological and Pharmacological Activities
Anti-Inflammatory Properties
Applications in Chemical Synthesis
Intermediate for Heterocyclic Systems
2,6-Dinitro-2H-indazole serves as a precursor for polycyclic aromatics. For example:
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